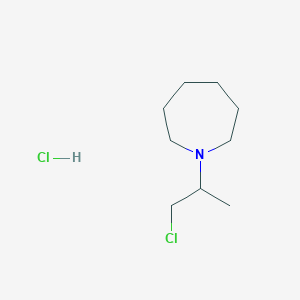
Benzenamine, N,2-dimethyl-4-(1-piperidinylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, N,2-dimethyl-4-(1-piperidinylmethyl)- is an organic compound with a complex structure that includes a benzenamine core substituted with dimethyl and piperidinylmethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N,2-dimethyl-4-(1-piperidinylmethyl)- typically involves multi-step organic reactions. One common method includes the alkylation of benzenamine derivatives with piperidinylmethyl halides under basic conditions. The reaction conditions often require the use of solvents like dichloromethane or toluene and catalysts such as potassium carbonate or sodium hydride to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, N,2-dimethyl-4-(1-piperidinylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro or quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of amine derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzenamine ring can be further functionalized using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Bromine, nitric acid
Major Products
The major products formed from these reactions include nitrobenzenamine derivatives, quinones, and various substituted benzenamines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Benzenamine, N,2-dimethyl-4-(1-piperidinylmethyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism by which Benzenamine, N,2-dimethyl-4-(1-piperidinylmethyl)- exerts its effects involves its interaction with specific molecular targets. The piperidinylmethyl group enhances its ability to cross biological membranes, allowing it to reach intracellular targets. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenamine, N,N-dimethyl-: A simpler analog with similar chemical properties but lacking the piperidinylmethyl group.
Benzenamine, N,N-dimethyl-4-nitro-: Contains a nitro group, which significantly alters its reactivity and applications.
Benzenamine, N,4-dimethyl-: Another analog with different substitution patterns on the benzenamine ring.
Uniqueness
Benzenamine, N,2-dimethyl-4-(1-piperidinylmethyl)- is unique due to the presence of the piperidinylmethyl group, which imparts distinct chemical and biological properties. This group enhances its solubility, membrane permeability, and potential interactions with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
29608-20-6 |
|---|---|
Formule moléculaire |
C14H22N2 |
Poids moléculaire |
218.34 g/mol |
Nom IUPAC |
N,2-dimethyl-4-(piperidin-1-ylmethyl)aniline |
InChI |
InChI=1S/C14H22N2/c1-12-10-13(6-7-14(12)15-2)11-16-8-4-3-5-9-16/h6-7,10,15H,3-5,8-9,11H2,1-2H3 |
Clé InChI |
TYSPDCXRJPJIFF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)CN2CCCCC2)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[(2-Chlorophenyl)methylene]bis(4-methylphenol)](/img/structure/B14009061.png)
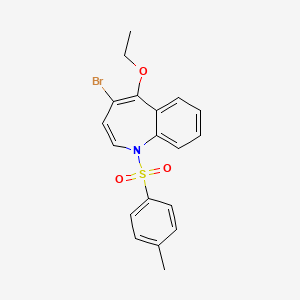


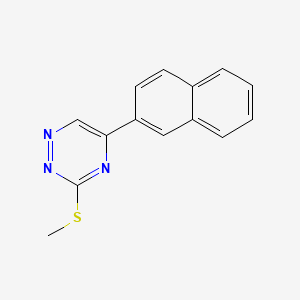


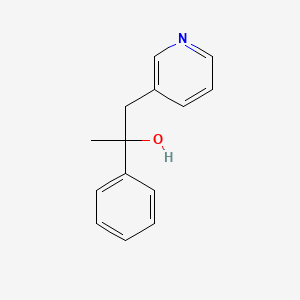
![4-[3-(4-aminophenyl)phenyl]aniline](/img/structure/B14009105.png)
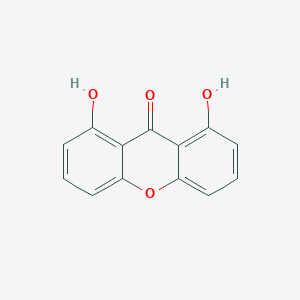


![1-Piperidinecarboxylic acid, 4-[4-[(2,6-dioxo-3-piperidinyl)amino]phenyl]-, 1,1-dimethylethyl ester](/img/structure/B14009132.png)
